molecular formula C19H15N3O2S B2375248 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide CAS No. 851099-15-5

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide

Cat. No.: B2375248
CAS No.: 851099-15-5
M. Wt: 349.41
InChI Key: VQRMOKUJUVRQNX-UHFFFAOYSA-N
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Description

The compound “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thiazole ring, a phenyl group, and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The specific synthesis process for this compound would depend on the starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring fused with a thiazole ring, attached to a phenyl group through a nitrogen atom. The phenyl group is further substituted with a phenoxyacetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The presence of various functional groups allows for a variety of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of polar functional groups like acetamide would likely make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Anticancer Activity

Several studies have synthesized novel compounds based on the imidazo[2,1-b]thiazole scaffold, showing significant cytotoxic activities against various cancer cell lines. For instance, the synthesis of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives demonstrated potential inhibition against MDA-MB-231 and HepG2 cancer cell lines, highlighting a specific compound with more selectivity for MDA-MB-231 than HepG2, indicating its potential as a cancer inhibitor (Ding et al., 2012). Additionally, new benzimidazoles with thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety have shown marked antitumor effects against colorectal, liver, and ovarian cancer cell lines through inhibitory activities against Aurora A kinase and KSP (Abd El‐All et al., 2015).

Antimicrobial and Corrosion Inhibition

Research into imidazole derivatives also extends to their antimicrobial properties and application as corrosion inhibitors. Investigation of imidazole derivatives for corrosion inhibition of mild steel in sulfuric acidic environments revealed that these compounds act as excellent inhibitors, demonstrating high resistance and mixed-type inhibition behavior (Ouakki et al., 2020).

Material Science Applications

The application of these compounds is not limited to biomedical research. For instance, the influence of hydrogen bonding on the electrochromic properties of conducting polymers has been studied, showcasing how modifications in the chemical structure of imidazole-based compounds can affect the optical properties of polymers, suggesting their utility in material science and engineering (Akpinar et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(13-24-16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-12-22-10-11-25-19(22)21-17/h1-12H,13H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRMOKUJUVRQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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